molecular formula C22H17FN2O3 B7552109 (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide

(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide

Cat. No. B7552109
M. Wt: 376.4 g/mol
InChI Key: HHDGAVPUHALEOU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-1 or BMS-599626 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound acts as an inhibitor of various enzymes and signaling pathways involved in cancer progression, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for research on (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential of the compound to be used in combination with other therapeutic agents to enhance its efficacy.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide is a chemical compound that has shown promising results in preclinical studies for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide involves the reaction of 3-fluoro-4-pyridin-3-yloxybenzaldehyde with 3-acetylphenylboronic acid, followed by the addition of prop-2-yn-1-amine. The reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of an organic solvent such as dichloromethane or tetrahydrofuran.

Scientific Research Applications

(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as cancer therapy, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent.

properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-15(26)17-4-2-5-18(13-17)25-22(27)10-8-16-7-9-21(20(23)12-16)28-19-6-3-11-24-14-19/h2-14H,1H3,(H,25,27)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDGAVPUHALEOU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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